
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DS95) is an organic compound that has been used in a variety of scientific research applications. It has become increasingly popular due to its wide range of biochemical and physiological effects, as well as its relative ease of synthesis.
Mécanisme D'action
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as an antioxidant, scavenging free radicals and reactive oxygen species. It also acts as an anti-inflammatory agent, inhibiting the production of pro-inflammatory mediators. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to modulate the activity of various enzymes and receptors, including the c-Jun N-terminal kinase (JNK) and the nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as modulate the activity of various enzymes and receptors. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to increase cell survival and reduce apoptosis, as well as protect cells from various environmental pollutants.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and has a wide range of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several limitations. It is not very soluble in water, and can be difficult to dissolve in other solvents. Additionally, it is not very stable at high temperatures, and can degrade rapidly when exposed to light or air.
Orientations Futures
There are a variety of potential future directions for research involving 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%. For instance, further research could be conducted to explore the potential therapeutic effects of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in various disease states. Additionally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to modulate the activity of other enzymes and receptors. Additionally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to protect cells from various environmental pollutants. Finally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to increase cell survival and reduce apoptosis.
Méthodes De Synthèse
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 4-cyanophenol with 3-N,N-dimethylsulfamoylphenylsulfonyl chloride in aqueous acetonitrile. This reaction produces a white crystalline solid that is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the effects of various environmental pollutants on cell growth and development. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used to study the effects of various drugs on the central nervous system.
Propriétés
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-5-3-4-11(9-14)12-6-7-15(18)13(8-12)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBHBFFIUJLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

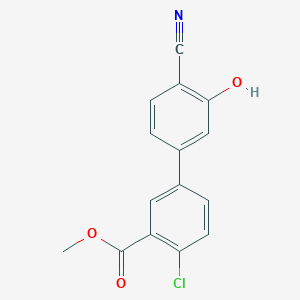
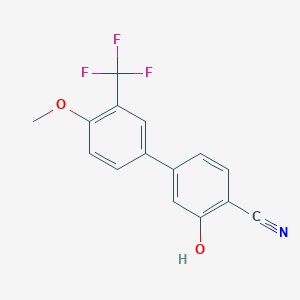
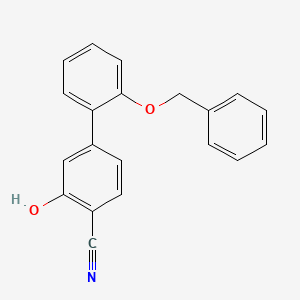







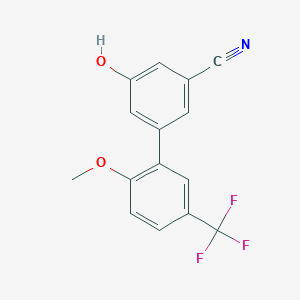
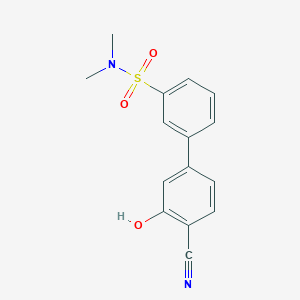

![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)